- Preparation of diazirine photo-clicked tags as small molecule labels for elucidation of small molecule-protein and protein-protein interactions, World Intellectual Property Organization, , ,

Cas no 96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole)

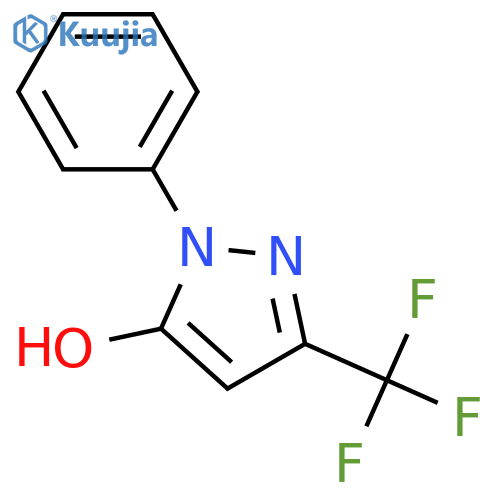

96145-98-1 structure

Nome do Produto:5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol

- 5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole

- 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole

- 2-Phenyl-5-trifluoro

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

- 5-Hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

- 1-phenyl-3-[trifluoromethyl]-1h-pyrazol-5-ol

- 2-phenyl-5-(trifluoromethyl)pyrazol-3-ol

- Maybridge1_004315

- 1H-Pyrazol-5-ol, 1-phenyl-3-(trifluoromethyl)-

- HMS553M05

- PSQCMVQGPMFFCX-UHFFFAOYSA-N

- CGMKIOXMUMZDAP-UHFFFAOYSA-N

- HMS1590E01

- STK

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (ACI)

- 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol

- Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

- SCHEMBL537395

- 96145-98-1

- CS-10775

- SR-01000253389-1

- EN300-229754

- 1-phenyl-3-trifluoromethyl-5-pyrazolone

- MFCD03714773

- 1-phenyl-3-trifluoromethylpyrazol-5-one

- AKOS000310728

- 781-93-1

- SR-01000636391-1

- SCHEMBL486072

- SR-01000253389

- 2-phenyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one

- 1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-

- 2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one

- AC-26699

- CS-0040063

- 2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

- BBL039000

- STK312844

- NS00016418

- CCG-46714

- DTXSID60358397

-

- MDL: P188887

- Inchi: 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H

- Chave InChI: CGMKIOXMUMZDAP-UHFFFAOYSA-N

- SMILES: FC(C1C=C(O)N(C2C=CC=CC=2)N=1)(F)F

Propriedades Computadas

- Massa Exacta: 228.05100

- Massa monoisotópica: 228.05104734g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 16

- Contagem de Ligações Rotativas: 1

- Complexidade: 319

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Superfície polar topológica: 32.299

- XLogP3: 2.4

- Contagem de Tautomeros: 3

Propriedades Experimentais

- Densidade: 1.39

- Ponto de ebulição: 318.4°C at 760 mmHg

- Ponto de Flash: 146.4°C

- Índice de Refracção: 1.543

- PSA: 38.05000

- LogP: 2.59670

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Informações de segurança

- Declaração de perigo: H315-H319-H335

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Dados aduaneiros

- CÓDIGO SH:2933199090

- Dados aduaneiros:

China Customs Code:

2933199090Overview:

2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1211614-25g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |

96145-98-1 | 95% | 25g |

$470 | 2024-07-23 | |

| abcr | AB302131-1 g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, 95%; . |

96145-98-1 | 95% | 1g |

€99.60 | 2022-03-03 | |

| Fluorochem | 025315-1g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |

96145-98-1 | 95% | 1g |

£30.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86730-250mg |

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |

96145-98-1 | 250mg |

¥76.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86730-1g |

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |

96145-98-1 | 1g |

¥196.0 | 2021-09-04 | ||

| abcr | AB302131-10 g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, 95%; . |

96145-98-1 | 95% | 10g |

€391.70 | 2022-03-03 | |

| Chemenu | CM101475-10g |

1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |

96145-98-1 | 95%+ | 10g |

$286 | 2024-07-18 | |

| Chemenu | CM101475-10g |

1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |

96145-98-1 | 95+% | 10g |

$276 | 2021-08-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841426-1g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |

96145-98-1 | 95% | 1g |

216.00 | 2021-05-17 | |

| Chemenu | CM101475-25g |

1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |

96145-98-1 | 95+% | 25g |

$639 | 2021-08-06 |

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: Ethanol ; 12 h, reflux

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Ethanol ; 50 °C; 24 h, reflux

Referência

- Preparation of pyrrazole derivatives as neuroprotective agents, China, , ,

Método de produção 3

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 24 h, reflux

Referência

- Synthesis, electrochemical, photophysical, and electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophore, Dyes and Pigments, 2015, 121, 138-146

Método de produção 4

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Ethanol

Referência

- Reaction of polyfluorinated copper(II) β-diketonates and β-keto esterates with hydrazines, Izvestiya Akademii Nauk SSSR, 1990, (3), 640-5

Método de produção 5

Condições de reacção

1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt

Referência

- Synthesis of Isoxazole, 1, 2, 4-Oxadiazole and (1H-Pyrazol-4-yl)-methanone Oxime Derivatives from N-Hydroxy-1H-pyrazole-4-carbimidoyl Chloride and their Biological Activity, Journal of Heterocyclic Chemistry, 2016, 53(3), 754-761

Método de produção 6

Condições de reacção

Referência

- Synthesis and biological evaluation of polyfluoroalkylated antipyrines and their isomeric O-methylpyrazoles, Medicinal Chemistry (Sharjah, 2019, 15(5), 521-536

Método de produção 7

Condições de reacção

1.1 Solvents: Acetic acid ; 3 - 4 h, reflux

Referência

- New one-pot synthesis of 4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones, their structure and biological activity, Chemistry of Heterocyclic Compounds (New York, 2019, 55(1), 52-59

Método de produção 8

Condições de reacção

1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ; 8 - 12 h, reflux

Referência

- Design, an efficient ecofriendly synthesis of spirooxindole derivatives and their anticancer activity supported by molecular docking studies, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 1895-1914

Método de produção 9

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 - 5 h, reflux

Referência

- Synthesis and biological activities of new 5-(4-methylthio)-pyrazole-phosphates, Hecheng Huaxue, 2002, 10(2), 167-169

Método de produção 10

Condições de reacção

1.1 Solvents: Ethanol ; 8 h, rt → 90 °C

Referência

- Preparation of 4-substituted quinoline derivative and its application as pesticides, China, , ,

Método de produção 11

Condições de reacção

1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water

Referência

- Synthesis and antibacterial activity of 4,4'-(aryl or alkylmethylene)-bis(1H-pyrazol-5-ol) derivatives, Medicinal Chemistry Research, 2014, 23(1), 158-167

Método de produção 12

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 3 - 4 h, reflux

Referência

- Regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols, Journal of Fluorine Chemistry, 2018, 206, 72-81

Método de produção 13

Condições de reacção

1.1 Solvents: Methanol ; 6 h, rt → reflux

Referência

- Discovery of novel danshensu derivatives bearing pyrazolone moiety as potential anti-ischemic stroke agents with antioxidant activity, Bioorganic Chemistry, 2023, 131,

Método de produção 14

Condições de reacção

1.1 Solvents: Ethanol ; 12 h, reflux; reflux → 24 °C

Referência

- Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs, Journal of the American Chemical Society, 2018, 140(12), 4259-4268

Método de produção 15

Condições de reacção

1.1 Catalysts: Acetic acid ; overnight, 110 °C

Referência

- Structure-activity relationships in a new class of non-substrate-like covalent inhibitors of the bacterial glycosyltransferase LgtC, Bioorganic & Medicinal Chemistry, 2018, 26(11), 2973-2983

Método de produção 16

Condições de reacção

1.1 rt; 1 - 15 min

Referência

- Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety, Journal of Saudi Chemical Society, 2010, 14(3), 287-299

Método de produção 17

Condições de reacção

1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt

Referência

- Synthesis and antimicrobial activity of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 2065-2079

Método de produção 18

Condições de reacção

1.1 Solvents: Ethanol ; 8 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

1.3 Solvents: Water ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

1.3 Solvents: Water ; 1 h, rt

Referência

- F(1H-Pyrazol-4-yl)methylene-Hydrazide derivatives: Synthesis and antimicrobial activity, Journal of Heterocyclic Chemistry, 2020, 57(2), 751-760

Método de produção 19

Condições de reacção

1.1 Catalysts: Tosyl chloride Solvents: Methanol ; 3 - 4 h, reflux

Referência

- Synthesis and fungicidal activity of methyl N-methoxy-N-[2-(3-trifluoromethyl-1-substituted pyrazole-5-yloxymethylene)] phenylcarbamates, Nongyaoxue Xuebao, 2004, 6(1), 17-21

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Raw materials

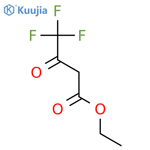

- ethyl 4,4,4-trifluoro-3-oxobutanoate

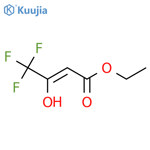

- 2-Butenoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester

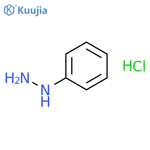

- Phenylhydrazine Hydrochloride (1:1)

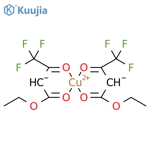

- Copper, bis[ethyl 4,4,4-trifluoro-3-(oxo-κO)butanoato-κO']- (9CI)

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Preparation Products

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Literatura Relacionada

-

Zhang-Pei Chen,Mu-Wang Chen,Lei Shi,Chang-Bin Yu,Yong-Gui Zhou Chem. Sci. 2015 6 3415

96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole) Produtos relacionados

- 2034436-45-6(N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-5-carboxamide)

- 921534-97-6(5-chloro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylthiophene-2-sulfonamide)

- 1354950-97-2(4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride)

- 1807155-00-5(Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-6-carboxylate)

- 1260837-80-6(1-(2,4-dimethylphenyl)cyclohexane-1-carboxylic acid)

- 1781596-53-9(3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol)

- 2229532-07-2(1-(3-ethynylphenyl)-2,2-difluoroethan-1-one)

- 1240959-78-7(2-fluoro-N-2-(thiophen-3-yl)ethylpyridine-4-carboxamide)

- 868981-74-2(N-{3-(benzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-3-(1H-imidazol-1-yl)propylethanediamide)

- 1807004-94-9(Ethyl 5-bromo-4-cyanopicolinate)

Fornecedores recomendados

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Henglvyuan Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Henan Dongyan Pharmaceutical Co., Ltd

Membro Ouro

CN Fornecedor

A granel